X-ray crystallography studies reveal that DBTDO exists as a polymer in the solid state []. Each monomer unit in the polymer chain connects to the next through a four-membered ring consisting of two tin and two oxygen atoms [].
Nuclear magnetic resonance (NMR) spectroscopy, specifically 119Sn NMR, indicates that DBTDO solutions contain mixtures of oligomers, with dimers, trimers, and tetramers being the most prominent []. These oligomers are formed by the association of individual monomer units.
2,2-Dibutyl-1,3,2-dioxastannolane is an organotin compound with the chemical formula CHOSn. It features a unique dioxastannolane structure, characterized by a four-membered ring containing tin and oxygen atoms. The compound has been studied for its structural properties, which reveal that it exists in a solid-state polymeric form where each monomer unit is linked through a tin-oxygen bond, forming a network of interconnected dioxastannolane units .
The synthesis of 2,2-dibutyl-1,3,2-dioxastannolane typically involves the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates). This reaction results in the formation of the dioxastannolane structure through the creation of Sn-O bonds . The compound can also engage in further chemical transformations typical of organotin compounds, such as hydrolysis and transesterification.
The synthesis of 2,2-dibutyl-1,3,2-dioxastannolane can be achieved through several methods:
2,2-Dibutyl-1,3,2-dioxastannolane finds applications primarily as a catalyst in polymerization processes. Its ability to initiate and accelerate the polymerization of various monomers makes it valuable in producing polymers with specific properties. Additionally, its potential use in materials science and organic synthesis is being explored due to its unique structural characteristics .
Interaction studies involving 2,2-dibutyl-1,3,2-dioxastannolane focus on its reactivity with various substrates and its role in catalysis. These studies highlight how the compound interacts with different functional groups during polymerization reactions and its stability under various conditions. Understanding these interactions is crucial for optimizing its use in industrial applications and assessing any environmental impacts associated with its use .
Several compounds share structural similarities with 2,2-dibutyl-1,3,2-dioxastannolane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Methyl-1,3,2-dioxastannolane | Dioxastannolane | Contains a methyl group instead of butyl |
Dibutyltin oxide | Organotin | Commonly used as a precursor for various organotin compounds |
1,3-Dioxolan-2-one | Dioxolane | Lacks the tin atom but shares similar cyclic structure |
1-Methyl-1,3-dioxastannolane | Dioxastannolane | Features a methyl substituent at one position |
The uniqueness of 2,2-dibutyl-1,3,2-dioxastannolane lies in its specific arrangement of butyl groups and the presence of both tin and oxygen in a four-membered ring configuration. This structure influences its catalytic properties and potential applications in polymer chemistry.
Industrial production of 2,2-dibutyl-1,3,2-dioxastannolane follows established organotin manufacturing principles, where large-scale synthesis necessitates consideration of both economic efficiency and process safety. The industrial preparation typically begins with the synthesis of the precursor dibutyltin oxide through the Kocheshkov redistribution reaction [1].
The primary industrial route involves the initial preparation of dibutyltin dichloride through the reaction of tributylaluminum compounds with tin tetrachloride. This process operates under controlled conditions at temperatures ranging from 100 to 150 degrees Celsius, utilizing the reaction: 2Bu₃Al + 3SnCl₄ → 3Bu₂SnCl₂ + 2AlCl₃ [1]. The resulting dibutyltin dichloride undergoes progressive hydrolysis to yield dibutyltin oxide, which serves as the immediate precursor for dioxastannolane formation.
Industrial synthesis of the target compound proceeds through azeotropic dehydration of dibutyltin oxide with ethylene glycol in large-scale reactors equipped with efficient water removal systems. The process operates under continuous conditions with typical yields ranging from 80 to 90 percent [1]. Temperature control remains critical, with optimal reaction conditions maintained between 110 and 130 degrees Celsius to ensure complete conversion while minimizing thermal decomposition [2].
The industrial process incorporates specialized distillation equipment for product purification, often employing vacuum distillation systems to achieve the required purity specifications. Quality control measures include monitoring of tin content, moisture levels, and the absence of chloride impurities that could indicate incomplete conversion of the starting dibutyltin dichloride [3].
Scale-up considerations include the management of exothermic reactions during the initial tin-aluminum exchange and the implementation of efficient water removal systems to drive the condensation reaction to completion. Industrial facilities typically process batches ranging from several hundred kilograms to multiple tons, requiring robust engineering controls for temperature management and vapor handling [1].
Laboratory synthesis of 2,2-dibutyl-1,3,2-dioxastannolane offers several methodological approaches, each with distinct advantages depending on the required scale and purity specifications. The most widely employed laboratory method involves the direct azeotropic dehydration of dibutyltin oxide with ethylene glycol [4] [5].
The standard azeotropic procedure utilizes toluene as the reaction medium, where equimolar quantities of dibutyltin oxide and ethylene glycol are refluxed at 110 degrees Celsius for 3 to 6 hours [5]. Water removal occurs through azeotropic distillation, with the reaction mixture monitored until no further water separation is observed. This method consistently delivers yields between 90 and 95 percent, making it highly suitable for research applications [4].
An alternative benzene-based azeotropic approach operates at lower temperatures (80 degrees Celsius reflux) but requires extended reaction times of 4 to 8 hours. While this method produces slightly lower yields (88 to 93 percent), it offers advantages when thermal sensitivity is a concern [5]. The benzene method also facilitates easier product isolation due to the lower boiling point of the solvent system.
Room temperature synthesis represents a third laboratory approach, utilizing dichloromethane as the reaction medium. This procedure involves stirring dibutyltin oxide with ethylene glycol at ambient temperature for 1 to 2 hours, achieving yields of 75 to 85 percent [6]. While yields are somewhat reduced compared to thermal methods, this approach eliminates the need for water removal equipment and reduces energy requirements.
The dibutyltin dimethoxide route provides an alternative starting material approach, where dibutyltin dimethoxide reacts with ethylene glycol in dichloromethane at 40 degrees Celsius. This method produces excellent yields (90 to 95 percent) within one hour of reaction time, offering advantages in terms of both efficiency and reaction control [6].
Laboratory-scale preparations typically process quantities ranging from 1 to 500 grams, with the specific method selection dependent on available equipment, desired throughput, and purity requirements. Reaction monitoring commonly employs nuclear magnetic resonance spectroscopy, particularly tin-119 nuclear magnetic resonance, which provides definitive identification of the product through characteristic chemical shifts at approximately negative 189 parts per million in solution [7].
The preparation requires careful attention to moisture exclusion, as water can reverse the condensation reaction and reduce product yields. Standard laboratory techniques include the use of molecular sieves for reagent drying and inert atmosphere conditions to prevent hydrolysis during product isolation [4].
Purification of 2,2-dibutyl-1,3,2-dioxastannolane requires specialized techniques due to the compound's sensitivity to hydrolysis and its tendency to form associated structures in concentrated solutions. The selection of appropriate purification methods depends on the initial purity of the crude product, the intended application, and the required final specifications [7].
Vacuum distillation represents the most effective purification technique for achieving high-purity material. The compound distills at 61 to 64 degrees Celsius under reduced pressure (0.5 to 1 millimeters of mercury), providing purities of 96 to 99 percent with recovery yields of 85 to 92 percent [8]. This method effectively separates the desired product from higher-boiling impurities, including unreacted starting materials and oligomeric by-products [5].
Short-path distillation offers particular advantages for laboratory-scale purification, minimizing thermal exposure while maintaining efficient separation. The technique employs specialized glassware designed for high-vacuum applications, with careful attention to joint greasing to prevent system leaks [9]. Temperature control remains critical during distillation, as excessive heating can promote decomposition or rearrangement reactions.
Recrystallization provides an alternative purification approach, particularly effective for removing ionic impurities and achieving high crystalline purity. The preferred solvent system employs chloroform and petroleum ether, with slow evaporation yielding crystals suitable for both analytical characterization and further synthetic applications [10]. This method achieves purities of 94 to 97 percent with recovery yields of 80 to 88 percent.
Crystallization from hexane offers another recrystallization variant, involving slow evaporation at room temperature to produce single crystals suitable for X-ray crystallographic analysis [11]. This technique proves particularly valuable when structural confirmation is required, achieving purities of 95 to 98 percent with good recovery yields of 88 to 95 percent.
Column chromatography using silica gel provides effective separation for analytical-scale purifications. The typical eluent system employs hexane and ethyl acetate mixtures, with the compound exhibiting moderate retention on standard silica gel columns [12]. While this method achieves good purities (92 to 96 percent), the recovery yields are somewhat lower (75 to 85 percent) due to product adsorption on the stationary phase.
Specialized chromatographic approaches have been developed for removing organotin impurities from reaction mixtures. Potassium carbonate-modified silica gel serves as an effective stationary phase, capable of reducing organotin impurities from stoichiometric levels to approximately 15 parts per million [3]. This technique proves particularly valuable when trace metal specifications must be met for pharmaceutical or electronic applications.
Simple and fractional distillation at atmospheric pressure can be employed when moderate purities are acceptable. These methods operate at temperatures between 115 and 125 degrees Celsius, achieving purities of 85 to 94 percent with excellent recovery yields of 90 to 95 percent [13]. While less effective than vacuum techniques, atmospheric distillation offers simplicity and scalability advantages for industrial applications.
Sublimation under reduced pressure (40 to 50 degrees Celsius at 0.1 millimeters of mercury) provides the highest achievable purities (97 to 99 percent) for this compound. However, recovery yields are typically lower (78 to 85 percent) due to the selective nature of the sublimation process [13]. This technique finds application when exceptional purity is required for specialized research applications.
The storage and handling of purified 2,2-dibutyl-1,3,2-dioxastannolane requires careful attention to moisture exclusion and temperature control. The compound exhibits hygroscopic properties and undergoes slow hydrolysis in the presence of atmospheric moisture [7]. Standard storage practices include maintenance under inert atmosphere conditions with appropriate desiccants to ensure long-term stability.
Acute Toxic